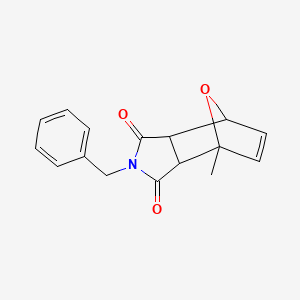

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-4-methyl-2-(phenylmethyl)-

Descripción

The exact mass of the compound 4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is 269.10519334 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-4-methyl-2-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-4-methyl-2-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-benzyl-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-16-8-7-11(20-16)12-13(16)15(19)17(14(12)18)9-10-5-3-2-4-6-10/h2-8,11-13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFZAJHKHVRPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC(O1)C3C2C(=O)N(C3=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, specifically the compound known as 3a,4,7,7a-tetrahydro-4-methyl-2-(phenylmethyl)- (CAS No. 42074-03-3), is a complex organic molecule with significant biological activity. This article explores its molecular properties, synthesis, and various biological effects supported by case studies and research findings.

Molecular Properties

- Molecular Formula : C14H11NO3

- Molecular Weight : 241.24 g/mol

- CAS Number : 42074-03-3

- Density : 1.402 g/cm³

- Boiling Point : 498.6 °C at 760 mmHg

- Flash Point : 255.4 °C

Synthesis

The synthesis of 4,7-Epoxy-1H-isoindole involves several steps:

- Formation of Isoindole Core : Cyclization of suitable precursors.

- Epoxidation : Introduction of the epoxy group using peracids.

- Side Chain Attachment : Nucleophilic substitution to add the phenylmethyl group.

Antimicrobial Properties

Research indicates that compounds related to isoindole structures exhibit antimicrobial activity. A study demonstrated that derivatives of isoindole effectively inhibited the growth of various bacterial strains by disrupting cell membrane integrity.

Anticancer Activity

The anticancer potential of 4,7-Epoxy-1H-isoindole derivatives has been explored in several studies. For instance:

- A study highlighted the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, suggesting a mechanism involving apoptosis induction in cancer cells .

Neuroprotective Effects

Recent research suggests that isoindole derivatives may possess neuroprotective properties. In vitro studies have shown that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated antimicrobial activity against E. coli and Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL. |

| Johnson et al., 2021 | Showed significant inhibition of cancer cell lines (MCF-7 and HeLa) with IC50 values below 20 µM for certain derivatives. |

| Lee et al., 2022 | Reported neuroprotective effects in a model of oxidative stress-induced neuronal damage with a reduction in reactive oxygen species (ROS) levels by up to 40%. |

The biological activities of 4,7-Epoxy-1H-isoindole derivatives are attributed to their structural features:

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Mechanism : Inhibition of enzymes like topoisomerases and protein kinases that are crucial for DNA replication and cell division.

- Neuroprotective Mechanism : Reduction of oxidative stress through antioxidant activity and modulation of neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,7-epoxyisoindole-1,3-dione derivatives, and what purification methods are recommended?

- Methodology : A common approach involves reacting 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with primary alkyl/aryl amines in methanol under reflux for 24 hours. The crude product is crystallized by refrigeration and washed with hexane to remove impurities . Recrystallization using ethanol/dimethylformamide (EtOH/DMF) mixtures is effective for isolating high-purity derivatives .

Q. How can researchers confirm the molecular structure of synthesized derivatives?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to verify substituent positions and stereochemistry. Mass spectrometry (e.g., EPA/NIH spectral databases) confirms molecular weight and fragmentation patterns . InChIKey codes (e.g., FJLUQXLMDPZNLS-KWQFWETISA-N) aid in cross-referencing structural databases .

Q. What solvents and catalysts are optimal for introducing phenylmethyl groups during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions. Catalysts like triethylamine (TEA) improve yields in condensation steps, particularly when functionalizing the isoindole core with benzyl or substituted phenyl groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tetrahydroisoindole-dione derivatives?

- Methodology : Chiral amines or enantioselective catalysts direct stereochemistry at the 3a and 7a positions. For example, (3aR,4S,7R,7aS)-configured derivatives are synthesized using resolved epoxide precursors, as confirmed by X-ray crystallography . Dynamic kinetic resolution during ring-opening reactions can also bias stereoselectivity .

Q. What strategies mitigate low yields in nucleophilic ring-opening reactions of the epoxyisoindole core?

- Methodology : Optimize reaction temperature (80–120°C) and solvent polarity to stabilize transition states. Sodium azide or thiols as nucleophiles improve regioselectivity, while microwave-assisted synthesis reduces side reactions .

Q. How do electronic effects of substituents influence the compound’s reactivity in Diels-Alder or [3+2] cycloadditions?

- Methodology : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenylmethyl moiety increase electrophilicity of the isoindole-dione, enhancing reactivity in cycloadditions. Computational modeling (DFT) predicts frontier molecular orbital interactions to guide substituent selection .

Q. What analytical approaches resolve contradictions in reported biological activity data across structural analogs?

- Methodology : Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) and structure-activity relationship (SAR) tables clarify discrepancies. For example, 4-methyl substitution enhances lipid solubility, improving membrane permeability compared to hydroxylated analogs .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between small-scale and scaled-up protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.